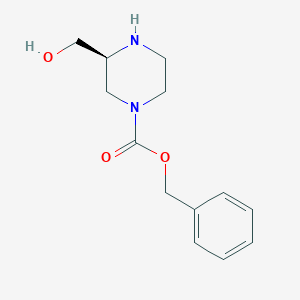

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Overview

Description

“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 930837-02-8 . It has a molecular formula of C13H18N2O3 .

Molecular Structure Analysis

The InChI Code for “(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is 1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” has a molecular weight of 250.3 .Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those similar to (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, have been clinically applied, primarily for treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. This review highlights the disposition, metabolism, and potential pharmacological actions of these metabolites (Caccia, 2007).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for tuberculosis (TB) treatment. The review summarizes findings leading to its development, including the identification of its target, DprE1, involved in mycobacterial cell wall synthesis. This highlights the potential therapeutic application of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives are significant in drug design, found in various drugs with therapeutic uses ranging from antipsychotic to anticancer and antiviral agents. This patent review describes the molecular designs of piperazine derivatives, showcasing their flexibility as a pharmacophore for the discovery of drug-like elements for various diseases (Rathi et al., 2016).

Anxiolytic-like Activity of Piperazine Derivative

A novel N-cycloalkyl-N-benzoylpiperazine derivative exhibited significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests that modifications in the piperazine structure can lead to promising leads for anxiolytic drugs (Strub et al., 2016).

LC-MS/MS Investigation of Saracatinib Metabolism

Saracatinib, a drug with an N-methyl piperazine group, undergoes metabolism forming reactive intermediates. This study illustrates the importance of understanding the metabolism of compounds like (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate for identifying potential side effects and guiding the development of safer drugs (Attwa et al., 2018).

Safety and Hazards

properties

IUPAC Name |

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJXEXNZWQHBJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)

![Ethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2471234.png)

![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)